molecular formula (C2H4O)nC14H30OS B1164939 POE (5) coco amine CAS No. 61791-14-8

POE (5) coco amine

Cat. No.: B1164939
CAS No.: 61791-14-8
InChI Key:
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Description

POE (5) coco amine, also known as this compound, is a useful research compound. Its molecular formula is (C2H4O)nC14H30OS. The purity is usually 95%.
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Scientific Research Applications

Adsorption and Occurrence in Agricultural Soils

POEA is a key inert ingredient in glyphosate formulations, widely used in agriculture. Research has focused on its adsorption characteristics and occurrence in soils, revealing strong adsorption to soils, especially under low pH conditions. This adsorption is stronger than that of glyphosate, and its presence has been detected in agricultural soils across various states in the U.S., suggesting widespread occurrence and persistence in agricultural settings (Tush & Meyer, 2016).

Analytical Methods for Detection in Water and Sediments

The development of analytical methods for detecting POEA in environmental samples, particularly water and sediment, is crucial due to its potential release and toxicity in aquatic ecosystems. A novel method using high-performance liquid chromatography and tandem mass spectrometry has been established for rapid and sensitive quantification of POEA in these matrices, highlighting the method's utility in monitoring environmental levels of POEA (Ross & Liao, 2015).

Effects on Soil Bacteria

The impact of POEA on soil bacteria, particularly plant-beneficial Pseudomonas species, has been studied, revealing significant growth inhibition and adverse metabolic effects. This underscores the potential ecological impacts of POEA on soil microbial communities, crucial for maintaining soil health and fertility (Mendonca, Reed, Kukurugya, & Aristilde, 2019).

Biodegradation Potential

Research into biodegradation potential of POEA has identified bacterial strains capable of utilizing POEA as a carbon and energy source, demonstrating potential applications in bioremediation of POEA-contaminated environments. This highlights the possibility of using specific microbial strains for the ecological management of POEA pollution (Nguyen, Pham, Tran, Kumar, Saikia, & Kiefer, 2021).

Characterization in Glyphosate Formulations

The characterization of POEA in glyphosate formulations using advanced chromatography and mass spectrometry techniques has been performed. This research aids in understanding the complexity and variability of POEA in commercial herbicide formulations, which is critical for evaluating environmental and health impacts (Tush, Loftin, & Meyer, 2013).

Mechanism of Action

Target of Action

POE (5) Coco Amine, also known as Ethomeen C15 , is a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mode of Action

The mode of action of this compound is primarily based on its surfactant properties. As a surfactant, it can reduce the surface tension of water, making it easier to spread or to penetrate porous materials . This property allows it to interact with various targets, including oils, dirt, and other substances, enabling their removal or dispersion .

Biochemical Pathways

Surfactants like this compound generally work by inserting themselves into the interface between water and oils or dirt, reducing the surface tension and allowing the substances to mix or disperse .

Pharmacokinetics

As a surfactant, it is known to be water-soluble , which can influence its bioavailability and distribution.

Result of Action

The primary result of the action of this compound is the reduction of surface tension between different substances, allowing them to mix or disperse . This can result in the removal of dirt, oils, and other substances in cleaning applications, or the formation of emulsions in cosmetic and pharmaceutical formulations .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by the presence of other substances, the pH of the solution, and the temperature . Additionally, it should be noted that this compound is classified as very toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided .

Biochemical Analysis

Biochemical Properties

POE (5) coco amine plays a significant role in biochemical reactions, primarily as a surfactant that facilitates the interaction between hydrophobic and hydrophilic molecules. It interacts with enzymes such as lipases and proteases, enhancing their activity by increasing the solubility of hydrophobic substrates . Additionally, this compound can form complexes with proteins, altering their conformation and stability. These interactions are crucial for various biochemical processes, including lipid metabolism and protein folding .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes . This compound can also impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses . Furthermore, this compound affects cellular metabolism by enhancing the uptake and utilization of nutrients, thereby promoting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and intracellular proteins. This compound binds to membrane phospholipids, altering membrane fluidity and permeability . This interaction facilitates the transport of hydrophobic molecules across the membrane. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . These molecular interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under acidic or alkaline conditions . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell morphology and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cellular function and promote tissue health . At high doses, it can cause toxic effects, including cellular damage and inflammation . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and phospholipases, facilitating the breakdown and utilization of lipids . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its effects on protein processing and lipid metabolism . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in membrane-bound organelles, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in these organelles affects their function, including protein folding, lipid metabolism, and energy production.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of POE (5) coco amine can be achieved through a two-step process. The first step involves the reaction of coco amine with ethylene oxide to form coco amine ethoxylate. The second step involves the reaction of the coco amine ethoxylate with epichlorohydrin to form POE (5) coco amine.", "Starting Materials": [ "Coco amine", "Ethylene oxide", "Epichlorohydrin" ], "Reaction": [ "Step 1: Coco amine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at a temperature of 100-120°C and a pressure of 1-2 atm. The reaction produces coco amine ethoxylate.", "Step 2: Coco amine ethoxylate is reacted with epichlorohydrin in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of 60-80°C and a pressure of 1-2 atm. The reaction produces POE (5) coco amine." ] }

CAS No.

61791-14-8

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Ethomeen C, 15

Origin of Product

United States

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